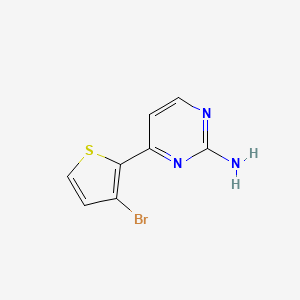

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

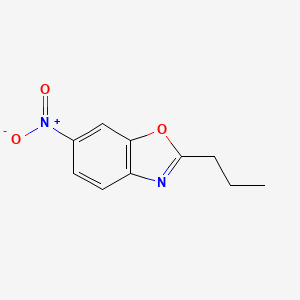

The compound 4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery. The bromine atom at the 3-position on the thienyl ring and the aminopyrimidine moiety at the 4-position make it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves regioselective bromination, which in the case of thieno[2,3-b]pyridine, preferentially occurs at the 4-position with high isolated yields. This regioselectivity is crucial for the subsequent cross-coupling reactions that yield various drug discovery candidates . Additionally, multi-step synthetic procedures involving cyclization, chlorination, and nucleophilic substitution reactions have been reported for the synthesis of complex thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized by various techniques, including NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray single-crystal diffraction. These compounds often exhibit planar conformations, which are important for their potential biological activities .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions, including halogenation, which can introduce functional groups such as bromine into the molecule. These halogenated intermediates are valuable for further functionalization through cross-coupling reactions . The presence of bromine, in particular, allows for the use of these compounds in Suzuki and other palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine core and the nature of the substituents affect the compound's crystallinity, melting point, and solubility. The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and stability . The intramolecular and intermolecular hydrogen bonding patterns observed in the crystal structures of these compounds can further influence their physical properties and their interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-(3-Bromo-2-thienyl)-2-pyrimidinamine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. This includes the creation of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidines, indicating its versatility in organic synthesis (Danswan, Kennewell, & Tully, 1989).

Halogenation of Thienopyridines

Research has been conducted on the direct halogenation of thieno[2,3-b]pyridine, including the conversion into its 3-chloro, 3-bromo, and 3-iodo derivatives. This process showcases the reactivity of thieno[2,3-b]pyridine derivatives in different chemical environments, which is significant for various synthetic applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Synthesis of Polyfunctional Derivatives

In another study, the bromination of 4-chloro and 4-methoxythieno[2,3-d]pyrimidines was investigated, contributing to the understanding of the synthesis of polyfunctional derivatives of thieno[2,3-d]pyrimidines. This research helps in expanding the knowledge of chemical modifications possible with thienopyrimidines (Kaplina, Grinev, Bogdanova, Alekseeva, Pushkina, Fomina, & Shvedov, 1987).

Antimicrobial Activities

Some derivatives of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine have been tested for their antimicrobial activities. For example, a study synthesized 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones and tested them for antimicrobial properties, highlighting the potential medicinal applications of these compounds (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).

Spectral-Luminescent Studies for Biomolecules Detection

In the realm of biochemistry, novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryls were synthesized and their spectral-luminescent properties were studied. This research is relevant for the development of RNA-specific fluorescent probes, which are important tools in molecular biology and diagnostics (Balanda, Volkova, Kovalska, Losytskyy, Tokar, Prokopets, & Yarmoluk, 2007).

Antiproliferative Activity Against Cancer

A study investigated the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against breast cancer cells, showing that these compounds can induce cell cycle arrest. This research contributes to the understanding of potential therapeutic applications of thieno[3,2-d]pyrimidines in cancer treatment (Ross, Temburnikar, Wilson, & Seley‐Radtke, 2015).

Eigenschaften

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-2-thienyl)-2-pyrimidinamine | |

CAS RN |

886360-54-9 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)

![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)

![3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B1303227.png)

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)